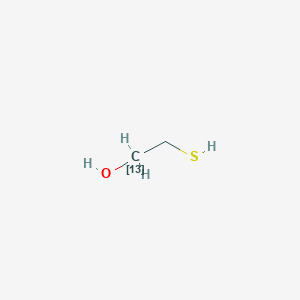
Disodium hydrate D-mannose 6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium hydrate D-mannose 6-phosphate is an organic compound derived from D-mannose and phosphoric acid. It is a white crystalline powder that is soluble in water and has diverse physiological roles. This compound is commonly used in biochemical research and has applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium hydrate D-mannose 6-phosphate is synthesized by reacting D-mannose with phosphoric acid in the presence of sodium ions. The reaction typically involves dissolving D-mannose in water, followed by the addition of phosphoric acid and sodium hydroxide. The mixture is then subjected to crystallization, filtration, and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The compound is then packaged and stored under appropriate conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium hydrate D-mannose 6-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in metabolic pathways and biochemical processes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mannose derivatives, while reduction can produce reduced sugar alcohols .
Applications De Recherche Scientifique
Disodium hydrate D-mannose 6-phosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a reagent in analytical chemistry.
Biology: The compound is utilized in studies related to carbohydrate metabolism, glycosylation pathways, and cellular signaling.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in targeting lysosomal enzymes and treating metabolic disorders.
Industry: It is employed in the production of pharmaceuticals, food additives, and cosmetic products.
Mécanisme D'action
The mechanism of action of disodium hydrate D-mannose 6-phosphate involves its role as a phosphorylated aldohexose. It can be converted to glucose for energy production, transformed into mannitol as an osmolyte or metabolic store, or directed to the N-glycosylation pathway. The compound also acts as a ligand for cation-dependent and cation-independent receptors, binding to mannose receptor homology domains on proteins .
Comparaison Avec Des Composés Similaires
- D-glucose 6-phosphate disodium salt hydrate
- α-D-glucose 1-phosphate disodium salt hydrate
- α-D-glucose 1-phosphate dipotassium salt hydrate
Comparison: Disodium hydrate D-mannose 6-phosphate is unique due to its specific role in mannose metabolism and its involvement in glycosylation pathways. While similar compounds like D-glucose 6-phosphate and α-D-glucose 1-phosphate are also involved in carbohydrate metabolism, this compound has distinct physiological roles and binding properties .
Propriétés
Formule moléculaire |
C6H13Na2O10P |
|---|---|
Poids moléculaire |
322.11 g/mol |
Nom IUPAC |
disodium;[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5+,6?;;;/m1.../s1 |
Clé InChI |
UUWJZXLTPORJKW-XTAHGNKUSA-L |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)

![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)

![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
